molecular formula C14H23ClN2O2 B8494097 Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Cat. No. B8494097
M. Wt: 286.80 g/mol
InChI Key: LNLMDLXMIGDKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O2 and its molecular weight is 286.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-(2-Aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-4-18-13(17)11-7-10-8-14(2,3)9-12(10)16(11)6-5-15;/h7H,4-6,8-9,15H2,1-3H3;1H

InChI Key

LNLMDLXMIGDKQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCN)CC(C2)(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 2.0 g dry weight), 103c (4.5 g, 18 mmol), 12% hydrochloric acid (9.2 mL, 37 mmol), ethyl acetate (80 mL) and ethanol (52 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 6 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Diatomaceous earth filtration agent (Celite® 521, 10.0 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure. The crude residue 103d was carried onto the next step without further purification.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

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